Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate
Overview
Description
Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate is a chemical compound with the molecular formula C13H24N2O2. It is known for its unique spirocyclic structure, which consists of a spiro junction between a diazaspirodecane and a tert-butyl ester group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 2,7-diazaspiro[4.5]decane-2-methanol with tert-butyric acid chloride to produce the corresponding esterification product. The reaction typically requires the presence of a base, such as triethylamine, and is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of new drug candidates and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, depending on its structure and functional groups. The spirocyclic structure allows for unique binding interactions with biological macromolecules, leading to its observed biological effects .
Comparison with Similar Compounds
- Tert-Butyl 1,7-Diazaspiro[4.5]Decane-7-Carboxylate
- Tert-Butyl 2,6-Diazaspiro[3.4]Octane-2-Carboxylate
- Tert-Butyl 2,8-Diazaspiro[4.5]Decane-2-Carboxylate
Comparison: Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate is unique due to its specific spirocyclic structure and the position of the diaza groups. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the position of the diaza groups can influence the compound’s reactivity and binding affinity to biological targets .
Properties
IUPAC Name |
tert-butyl 2,9-diazaspiro[4.5]decane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-6-13(10-15)5-4-7-14-9-13/h14H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAFPCPHUIPWEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672953 | |
Record name | tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885268-42-8 | |
Record name | tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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